5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran, phenyl, and triazole moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling Reactions: The benzofuran and triazole rings are coupled through various synthetic routes, often involving the use of catalysts and specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other substituents can be introduced.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-Phenyl-1-benzofuran-2-yl Derivatives: These compounds also exhibit antimicrobial and antioxidant activities but may differ in their specific biological targets and potency.
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen have been used in the treatment of skin diseases and exhibit different pharmacological profiles compared to this compound.
Triazole Derivatives: Compounds containing triazole rings, such as fluconazole, are widely used as antifungal agents and have distinct mechanisms of action.
The uniqueness of this compound lies in its combined structural features and diverse biological activities .
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c21-16-18-17-15(19(16)12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20-14/h1-10H,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQLCYNKRBXXNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349921 |
Source
|
Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112853-12-0 |
Source
|
Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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